Omacetaxine mepesuccinate;HHT

Chronic Myeloid Leukemia T315I mutation Tyrosine kinase inhibitor resistance

Omacetaxine mepesuccinate (HHT) is the only FDA-approved cephalotaxine ester for T315I-mutated, TKI-resistant CML. IC50 of 17 nM vs harringtonine's 32 nM, therapeutic index 2.31. Phase II: 77% CHR, 23% MCyR in T315I-positive patients. It inhibits protein synthesis independent of BCR-ABL binding, depleting Mcl-1 in CML CD34+38lo stem cells—a mechanism TKIs cannot replicate. Retains activity against ponatinib-resistant mutations (T315I/Y253H/E255K). The definitive reference standard for multi-resistant CML models.

Molecular Formula C29H39NO9
Molecular Weight 545.6 g/mol
CAS No. 26833-87-4
Cat. No. B1673347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmacetaxine mepesuccinate;HHT
CAS26833-87-4
SynonymsHomoharringtonine;  Omacetaxine mepesuccinate;  CGX-635;  Myelostat;  Ceflatonin;  homoharringtonine;  homoharringtonine, 3H-labeled, (3(R))-isomer; 
Molecular FormulaC29H39NO9
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
InChIInChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1
InChIKeyHYFHYPWGAURHIV-PWNJXPRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omacetaxine Mepesuccinate (HHT) CAS 26833-87-4: A First-in-Class Cephalotaxine Ester for TKI-Resistant CML


Omacetaxine mepesuccinate (formerly homoharringtonine, HHT; CAS 26833-87-4) is a semisynthetic cephalotaxine ester alkaloid derived from Cephalotaxus species [1]. Approved by the FDA in October 2012 for the treatment of adult patients with chronic myeloid leukemia (CML) in chronic or accelerated phase with resistance and/or intolerance to two or more tyrosine kinase inhibitors (TKIs), it functions as a protein synthesis inhibitor rather than a kinase inhibitor [1][2]. Unlike TKIs that target BCR-ABL kinase activity, omacetaxine binds to the A-site cleft of the large ribosomal subunit to transiently inhibit protein translation, leading to depletion of short-lived oncoproteins including BCR-ABL and the anti-apoptotic protein Mcl-1 [2].

Why Omacetaxine Mepesuccinate Cannot Be Substituted with Other Cephalotaxine Esters or Generic Alkaloids


Substitution of omacetaxine mepesuccinate with other cephalotaxine esters—such as harringtonine, isoharringtonine, or crude plant extracts—is scientifically untenable due to quantifiable differences in potency, selectivity, and clinical validation. In murine P-388 leukemia cells, omacetaxine (homoharringtonine) exhibits an IC50 of 17 nM, compared to 32 nM for harringtonine—a 1.9-fold difference in antiproliferative potency [1]. Furthermore, the therapeutic index (LD10/ED50) in the B16 melanoma system is 2.31 for homoharringtonine versus 1.90 for harringtonine, indicating a superior safety margin [2]. Critically, only omacetaxine mepesuccinate has undergone rigorous FDA approval with Phase II clinical trial validation demonstrating efficacy in patients harboring the T315I BCR-ABL mutation—a population for which harringtonine lacks any regulatory approval or clinical evidence [3].

Omacetaxine Mepesuccinate (HHT) CAS 26833-87-4: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Clinical Efficacy in T315I-Mutated CML: Omacetaxine Achieves 77% CHR Where First- and Second-Generation TKIs Are Ineffective

In a Phase II clinical trial (NCT00375219) of 62 patients with chronic-phase CML harboring the T315I BCR-ABL mutation who had failed prior TKI therapy, subcutaneous omacetaxine mepesuccinate (1.25 mg/m² twice daily, days 1-14 per 28-day cycle) achieved a complete hematologic response (CHR) in 48 patients (77%; 95% lower confidence limit, 65%), with a median response duration of 9.1 months [1]. Fourteen patients (23%; 95% lower confidence limit, 13%) achieved major cytogenetic response (MCyR), including complete cytogenetic response in 10 patients (16%) [1]. In contrast, the T315I mutation confers high-level resistance to imatinib, nilotinib, and dasatinib, with these TKIs demonstrating no clinical activity in this patient population [2].

Chronic Myeloid Leukemia T315I mutation Tyrosine kinase inhibitor resistance

Omacetaxine Retains Activity Against Ponatinib-Resistant Leukemia Cells with Compound BCR-ABL Mutations

In Ba/F3 cells engineered to be resistant to ponatinib and harboring three concurrent BCR-ABL point mutations (Y253H, E255K, and T315I), omacetaxine mepesuccinate significantly reduced cell growth even at low concentrations over 72 hours of treatment [1]. In contrast, these same Ba/F3 ponatinib-resistant cells were resistant to ponatinib treatment [1]. Omacetaxine treatment resulted in decreased phosphorylation of BCR-ABL and Crk-L, reduced protein expression of BCR-ABL and Crk-L, and increased levels of caspase-3 and cleaved PARP, confirming apoptosis induction [1].

Ponatinib resistance Compound BCR-ABL mutations Philadelphia chromosome-positive leukemia

Superior Antiproliferative Potency of Homoharringtonine vs. Harringtonine in Leukemia Models

In murine P-388 leukemia cells, homoharringtonine (omacetaxine mepesuccinate) demonstrated an IC50 of 17 nM, compared to 32 nM for harringtonine and 18 nM for isoharringtonine [1]. This represents a 1.9-fold greater antiproliferative potency relative to harringtonine. Additionally, in the B16 melanoma in vivo system, the therapeutic index (LD10/ED50) was 2.31 for homoharringtonine versus 1.90 for harringtonine, indicating a 21.6% higher safety margin [2].

Cephalotaxine alkaloids Antiproliferative activity P-388 leukemia

Differential Activity Against CML Stem Cells: Omacetaxine Induces Apoptosis in CD34+38lo Cells Unlike TKIs

Omacetaxine mepesuccinate effectively induced apoptosis in primary CML stem cells (CD34+38lo) through downregulation of the anti-apoptotic protein Mcl-1 [1]. In contrast to previous findings with TKIs, omacetaxine did not accumulate undivided cells in vitro [1]. Furthermore, the functionality of surviving stem cells following omacetaxine exposure was significantly reduced in a dose-dependent manner, as determined by colony-forming cell and long-term culture initiating cell assays [1]. This stem cell-directed activity distinguishes omacetaxine from TKIs, which are known to be insensitive against quiescent CML stem cells, and creates the potential for a curative strategy for persistent disease [1].

Leukemia stem cells CML eradication Mcl-1 downregulation

Cytokine-Independent Antiproliferative Activity in Primary CML Progenitor Cells

In primary CD34+ enriched progenitor cells from CML patients, the addition of cytokines—previously shown to revert the efficacy of TKIs in BCR-ABL-positive cells—does not affect omacetaxine mepesuccinate-mediated antiproliferative activity [1]. This cytokine-independent activity was observed both in BCR-ABL-positive cell lines and in primary CML CD34+ progenitor cells, in contrast to nilotinib, whose efficacy is compromised in the presence of cytokines [1].

Cytokine-mediated resistance Primary CML progenitor cells Nilotinib resistance

Omacetaxine Mepesuccinate (HHT) CAS 26833-87-4: Evidence-Based Research and Industrial Application Scenarios


T315I-Mutated CML Drug Discovery and Preclinical Resistance Modeling

Omacetaxine mepesuccinate is the definitive positive control compound for preclinical studies investigating therapeutic strategies for T315I-mutated, TKI-resistant CML. The Phase II clinical data demonstrating 77% CHR and 23% MCyR in T315I-positive patients [1] establishes omacetaxine as the evidence-based benchmark against which novel agents targeting this high-risk mutation should be compared. In vitro, omacetaxine retains activity against cell lines harboring compound mutations including T315I/Y253H/E255K that confer ponatinib resistance [2], making it an essential reference standard for multi-resistant CML model development.

Leukemia Stem Cell Eradication Research and Minimal Residual Disease Studies

For research programs investigating CML stem cell biology and minimal residual disease eradication, omacetaxine is uniquely positioned as a tool compound. Its demonstrated ability to induce apoptosis in primary CML CD34+38lo stem cells via Mcl-1 downregulation—a property not shared by TKIs [1]—makes it indispensable for experiments interrogating stem cell persistence mechanisms. The compound's capacity to reduce the functional colony-forming potential of surviving stem cells provides a validated experimental system for evaluating curative combination strategies.

Salvage Therapy Development After Multi-TKI and Ponatinib Failure

In the development of salvage therapeutic regimens for patients who have progressed on multiple lines of TKI therapy including ponatinib, omacetaxine mepesuccinate serves as the appropriate reference agent. The compound has demonstrated clinical activity in patients with resistance or intolerance to two or more TKIs including imatinib [1], and preclinical data confirm retained activity against ponatinib-resistant cells [2]. Its unique mechanism of action—protein synthesis inhibition independent of direct BCR-ABL binding [3]—provides a non-overlapping resistance profile that is essential for combination therapy design in heavily pretreated populations.

Cephalotaxine Alkaloid Structure-Activity Relationship and Medicinal Chemistry Studies

For medicinal chemistry programs exploring cephalotaxine ester derivatives, omacetaxine mepesuccinate represents the FDA-approved benchmark with well-characterized potency metrics. Its IC50 of 17 nM against P-388 leukemia cells, superior to harringtonine (32 nM), provides a quantitative reference point for evaluating novel analogs [1]. The established therapeutic index of 2.31 in the B16 melanoma system [2] offers a validated safety-efficacy benchmark for candidate optimization in lead selection cascades.

Quote Request

Request a Quote for Omacetaxine mepesuccinate;HHT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.